molecular formula C16H17BrO4 B3936745 2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene

2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene

Cat. No.: B3936745
M. Wt: 353.21 g/mol
InChI Key: HMFDYKQLQVNATC-UHFFFAOYSA-N
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Description

2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene is an organic compound characterized by its unique structure, which includes a bromophenoxy group and a dimethoxybenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene typically involves the reaction of 2-bromophenol with 2-(2-chloroethoxy)-1,3-dimethoxybenzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization may be employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or reduction of other functional groups.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of dehalogenated or reduced derivatives.

Scientific Research Applications

2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-bromophenoxy)ethoxy]-1,3-dimethoxybenzene
  • 2-[2-(2-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene
  • 2-[2-(2-fluorophenoxy)ethoxy]-1,3-dimethoxybenzene

Uniqueness

2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro- and fluoro- analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.

Properties

IUPAC Name

2-[2-(2-bromophenoxy)ethoxy]-1,3-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO4/c1-18-14-8-5-9-15(19-2)16(14)21-11-10-20-13-7-4-3-6-12(13)17/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFDYKQLQVNATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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